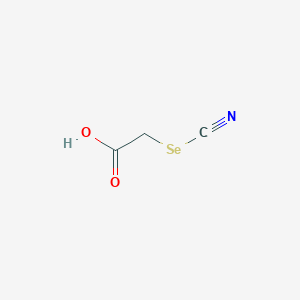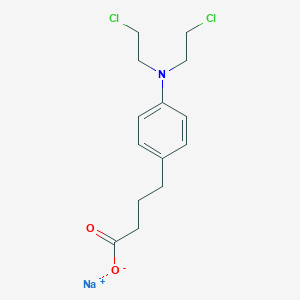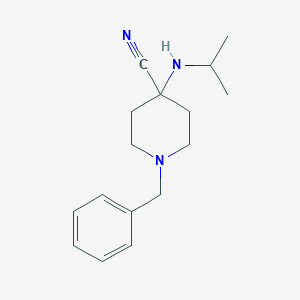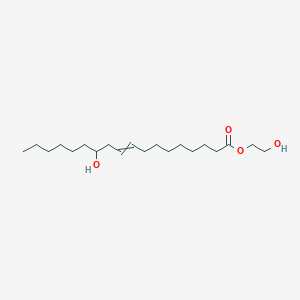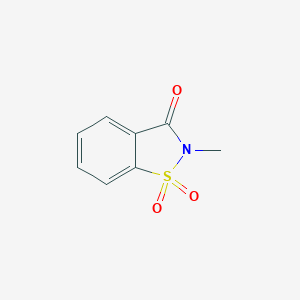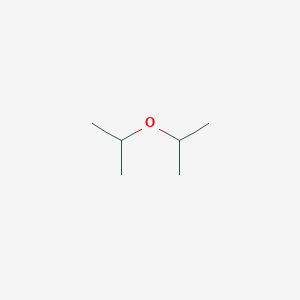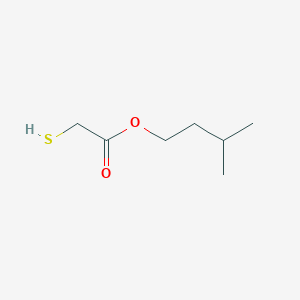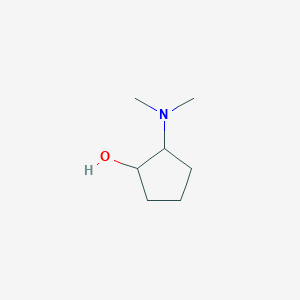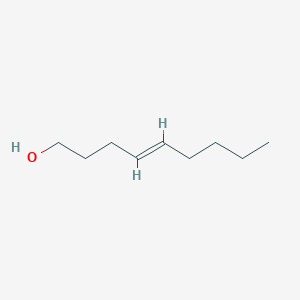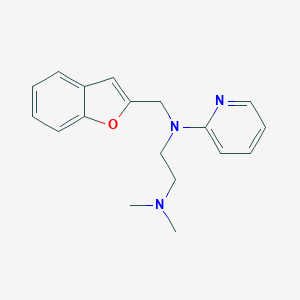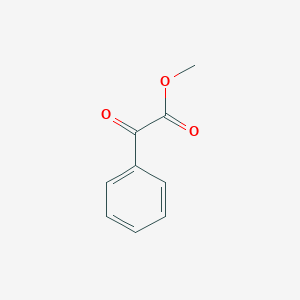
Methyl benzoylformate
Übersicht
Beschreibung
Methyl benzoylformate is a chemical compound with the molecular formula C9H8O3 . It is primarily soluble in organic solvents and known for its moderate solubility in water . It appears as a colorless to pale yellow liquid with a sweet, fruity odor .
Synthesis Analysis
Methyl benzoylformate can be obtained by esterification of benzoyl acid with methanol . Cyclomethanol and benzoylformic acid are added to the reaction pot, and sulfuric acid is added slowly with stirring. After heating to reflux for 12 hours, excess methanol is recovered .Molecular Structure Analysis
The molecular weight of Methyl benzoylformate is 164.16 g/mol . Its structure is C6H5−C(=O)−O−CH3 .Chemical Reactions Analysis
In terms of reactivity, Methyl benzoylformate can undergo ester hydrolysis under certain conditions, leading to the formation of benzoylformic acid . It is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability .Physical And Chemical Properties Analysis
Methyl benzoylformate has a boiling point of 246-248 °C (lit.) and a density of 1.155 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.528 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of ®-Methyl Mandelate
- Biocatalytic Approach : Researchers have investigated the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate using a whole-cell biocatalyst (Saccharomyces cerevisiae AS2.1392). Under optimized conditions, this approach achieved a product concentration of 103 mmol L^(-1) within 5 hours, with an 85.8% yield and an enantiomeric excess of 95.4% .
UV-Curable Coatings and Inks
- Application : Methyl benzoylformate acts as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates the polymerization process, contributing to the rapid curing of coatings and inks .
Norrish Type I Photoinitiator Derivatives
- Design and Preparation : Researchers have designed and prepared a series of methyl benzoylformate (MBF) derivatives as Norrish Type I photoinitiators. These derivatives induce photopolymerization in light-emitting diodes (LEDs) through computer simulations. The potential photodecomposition mechanism of MBF under 405 nm LED light has been explored .
Thiamin Diphosphate-Dependent Enzymes
- Comparison with Pyruvate Decarboxylase (PDC) : Benzoylformate decarboxylase (BFDC) shares structural and mechanistic similarities with pyruvate decarboxylase (PDC). Both enzymes catalyze the nonoxidative decarboxylation of 2-keto acids but differ significantly in substrate specificity .
Wirkmechanismus
Target of Action
Methyl benzoylformate is a versatile chemical compound with a wide range of applications. It primarily targets the polymerization process in UV-curable coatings and inks . It also plays a crucial role in the production of the herbicide Benzimidazolinone .
Mode of Action
Methyl benzoylformate acts as a photoinitiator, which means it initiates the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . It can also undergo ester hydrolysis under certain conditions .
Biochemical Pathways
The primary biochemical pathway of methyl benzoylformate involves its reaction with ultraviolet light, leading to the initiation of the polymerization process . This process results in fast drying and curing of coatings and inks . Another important pathway is its role as an intermediate in the synthesis of the herbicide Benzimidazolinone .
Pharmacokinetics
Methyl benzoylformate is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . It can undergo ester hydrolysis under certain conditions, leading to the formation of benzoylformic acid . It is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability .
Result of Action
The result of methyl benzoylformate’s action is the rapid drying and curing of coatings and inks in various industries, such as automotive, electronics, and packaging, due to their fast curing times and excellent durability . It also enables the synthesis of the potent herbicide Benzimidazolinone, which is widely used as a selective herbicide, primarily in the agricultural sector, to control the growth of unwanted weeds .
Action Environment
The action of methyl benzoylformate is influenced by environmental factors such as light, air, and moisture . Exposure to ultraviolet light enhances its photoinitiating properties, making it valuable in the field of UV-curable coatings and inks . It is sensitive to air, light, and moisture, and thus, should be stored in a cool, dry place to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It is also used in the synthesis of the herbicide Benzimidazolinone . Future research might focus on its applications in other fields and improving its synthesis process .
Eigenschaften
IUPAC Name |
methyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXLHGIAMFFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065867 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15206-55-0, 81065-82-9 | |
| Record name | Methyl phenylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenylglyoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzoylformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl benzoylformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENYLGLYOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl Phenylglyoxalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl benzoylformate?
A1: Methyl benzoylformate has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol.
Q2: Is there any spectroscopic data available for methyl benzoylformate?
A2: Yes, rotational spectroscopy studies have been conducted on methyl benzoylformate, providing information on its structure and internal dynamics. [] These studies identified the minimum energy conformer, where the ester group adopts a Z orientation. [] Additionally, the barrier heights for methyl internal rotation were determined. []
Q3: What are the main applications of methyl benzoylformate in catalysis?
A3: Methyl benzoylformate is frequently employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , ] Its reduction to (R)-(-)-methyl mandelate serves as a benchmark reaction for evaluating the enantioselectivity of chiral catalysts. [, , , , , , ]
Q4: How does the choice of catalyst impact the enantioselectivity of methyl benzoylformate hydrogenation?
A4: Various catalysts, including platinum-carbon catalysts modified with cinchonidine, [] chiral NADH models, [, , , , , , , , , , ] ruthenium complexes with cerium chloride additives, [] and chiral borohydrides, [] have been explored for this reaction. Each catalyst system exhibits different levels of enantiocontrol, influenced by factors like the chiral environment around the metal center, steric effects, and electronic interactions. [, , , , , , , , , , , , , , ]
Q5: How does the presence of magnesium ions affect the reduction of methyl benzoylformate with NADH models?
A5: Magnesium ions play a crucial role in activating NADH model compounds, promoting the release of an electron for hydride transfer. [, , ] Mechanistic studies using B3LYP/6-31G* theory suggest that magnesium ions form complexes with both NADH models and methyl benzoylformate. [] These ternary complexes exhibit specific structural features, influencing the enantioselectivity of the reduction process. []
Q6: Are there any examples of heterogeneous catalysis using methyl benzoylformate?
A6: Yes, researchers have investigated the use of platinum nanoparticles supported on ionic liquids, with or without cinchonidine as a chiral modifier, for the enantioselective hydrogenation of methyl benzoylformate. []
Q7: Has methyl benzoylformate been used in any other types of reactions besides asymmetric hydrogenation?
A7: Yes, it has been used in aldol reactions with alkenyl trichloroacetates catalyzed by dibutyltin dimethoxide and BINAP⋅silver(I) complex. [] This reaction allows the construction of a chiral tertiary carbon center. [] Additionally, palladium- or platinum-catalyzed double silylation reactions of methyl benzoylformate with hexamethyldisilane have been reported, yielding dimethyl 2,3-diphenyl-2,3-bis(O-trimethylsilyl)tartrate. []
Q8: What is known about the stability of methyl benzoylformate under various conditions?
A8: Methyl benzoylformate is known to undergo thermal decomposition in the gas phase. [, ] This decomposition follows a unimolecular, first-order process, producing methyl benzoate and carbon monoxide. [, ] The activation energy for this decomposition has been determined experimentally and through theoretical calculations. [, ]
Q9: How does the presence of a cyano group affect the reactivity of methyl benzoylformate in cycloaddition reactions?
A9: In [3+2] cycloadditions with carbonyl oxides, benzoyl cyanide exhibits higher reactivity compared to methyl benzoylformate. [] This difference is attributed to the electron-withdrawing nature of the cyano group, making the carbonyl group more electrophilic. []
Q10: Have there been any computational studies on the mechanism of methyl benzoylformate reactions?
A10: Yes, density functional theory (DFT) calculations have been employed to study the conformations, hydrogen bonding interactions, and internal dynamics of methyl benzoylformate. [] DFT has also been used to investigate the mechanisms of enantioselective reductions, providing insights into the structures of transition states and the role of magnesium ions in activating NADH models. []
Q11: How do structural modifications to NADH model compounds influence the enantioselectivity of methyl benzoylformate reduction?
A11: Studies have demonstrated that the stereochemistry and steric bulk of substituents on the dihydropyridine ring of NADH models significantly impact enantioselectivity. [, , , ] For instance, introducing a methyl group at the C-2 position of the dihydropyridine ring, along with a chiral auxiliary at the nitrogen atom, resulted in a remarkable increase in enantiomeric excess of the product. [] Similarly, the presence of a chiral sulfoxide group at the C-3 position of 1,4-dihydroquinolines led to high enantioselectivity in the reduction. [] The conformational flexibility of the chiral auxiliary and its ability to effectively shield one face of the dihydropyridine ring during hydride transfer have also been shown to play a role. []
Q12: What analytical methods are used to monitor the asymmetric hydrogenation of methyl benzoylformate?
A12: High-performance liquid chromatography (HPLC) is widely used to monitor the progress of the reaction and determine the enantiomeric excess of the product, (R)-(-)-methyl mandelate. [, ]
Q13: Are there methods for analyzing residual methyl benzoylformate in other applications?
A13: Yes, a method using dispersive solid phase extraction purification has been developed to analyze residual methyl benzoylformate in ultra violet (UV) printing inks. [] This method aims to quantify trace amounts of photoinitiators, including methyl benzoylformate, left in the ink after the curing process. []
Q14: Are there any alternative substrates to methyl benzoylformate used in asymmetric hydrogenation studies?
A14: Yes, other α-ketoesters, such as ethyl pyruvate, have been investigated as substrates in competitive hydrogenation reactions with methyl benzoylformate. [] These studies provide insights into the factors governing substrate selectivity on chirally modified platinum catalysts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

